5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a molecular formula of C17H17N5O2. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole ring can then be functionalized with the appropriate benzyl and methoxybenzyl groups through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its triazole ring is known for its antimicrobial properties, and it can be used as a scaffold for designing new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability and reactivity. Its applications in materials science include the development of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism by which 5-amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific biological target. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved will vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the methoxybenzyl group, resulting in different biological and chemical properties.
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of the benzyl group, leading to variations in reactivity and biological activity.
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound has a phenyl group instead of the benzyl group, affecting its overall properties.
Uniqueness: 5-Amino-1-benzyl-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the triazole core, benzyl group, and methoxybenzyl group. This combination provides a balance of stability, reactivity, and biological activity that is distinct from other similar compounds.
Properties
IUPAC Name |
5-amino-1-benzyl-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-10-6-5-9-14(15)11-20-18(24)16-17(19)23(22-21-16)12-13-7-3-2-4-8-13/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVIJDHACYNZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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